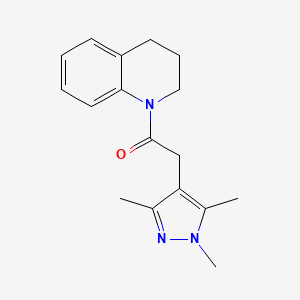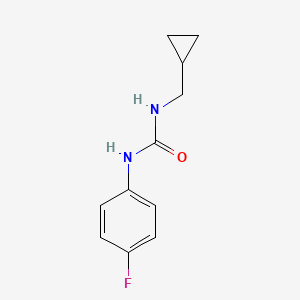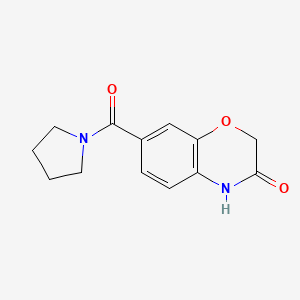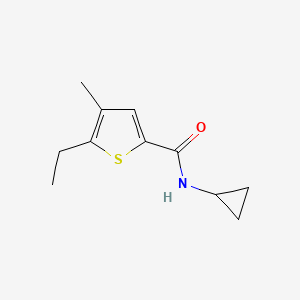
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone, also known as TQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TQ belongs to the family of quinolines and is known for its ability to target various biological pathways, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is not fully understood, but it is believed to target various biological pathways such as oxidative stress, inflammation, and apoptosis. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and matrix metalloproteinases (MMPs), which play a role in cancer progression.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to various diseases such as cancer and diabetes. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in lab experiments is its ability to target multiple biological pathways, making it a promising candidate for the development of new drugs. However, one of the limitations of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions that can be explored in the field of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone research. One of the areas that need further exploration is the development of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone analogs that have better solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone in humans.
Conclusion:
In conclusion, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is a promising candidate for drug development due to its ability to target multiple biological pathways. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a potential therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone and its potential applications in clinical settings.
合成法
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is through the reaction of 2-acetyl-1,3,5-trimethylpyrazole with 3,4-dihydroquinoline in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been extensively studied for its potential therapeutic properties in various diseases such as cancer, diabetes, and cardiovascular diseases. Several studies have shown that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-15(13(2)19(3)18-12)11-17(21)20-10-6-8-14-7-4-5-9-16(14)20/h4-5,7,9H,6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSZKFZMZZYOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)


![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)



